
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a chemical compound with the CAS number 1956322-15-8 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are related to Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride, involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Applications De Recherche Scientifique
Agrochemical Industry
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride: is utilized in the agrochemical industry due to its trifluoromethylpyridine (TFMP) moiety. TFMP derivatives are commonly used in crop protection, helping to defend against pests and diseases. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the efficacy of these compounds in this field .
Pharmaceutical Development
In pharmaceuticals, the compound’s derivatives are explored for their potential as active ingredients. The TFMP group’s presence in a molecule can significantly affect its biological activity, making it a valuable component in the development of new drugs .
Targeted Protein Degradation
The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel therapeutic approach that targets specific proteins for degradation, and the structural flexibility provided by this compound is crucial for the proper function of these molecules .
Organic Synthesis
As an organic building block, this compound is used in the synthesis of more complex molecules. Its structure allows for various chemical reactions, making it a versatile reagent in organic chemistry laboratories .
Veterinary Medicine
Similar to its applications in human medicine, TFMP derivatives, including this compound, are used in veterinary products. They contribute to treatments for animals, enhancing the health and productivity of livestock .
Research Tool
In scientific research, this compound is used as a reagent to study various biochemical and pharmacological processes. Its unique chemical structure enables researchers to probe the function of different biological pathways .
Material Science
The compound’s derivatives are investigated for their role in the development of functional materials. The incorporation of the TFMP group can alter the physical properties of materials, leading to innovations in this field .
Environmental Analysis
In environmental science, this compound can be used as a standard or reference in the analysis of environmental samples. Its well-defined structure and properties make it suitable for calibrating instruments and validating methodologies .
Propriétés
IUPAC Name |
pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10;;/h1-8,12H,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDZNACCGIKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

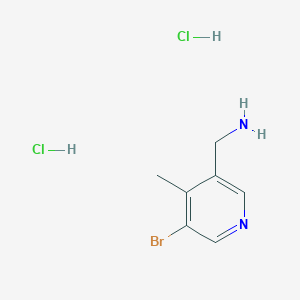
![8-chloro-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2919068.png)
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2919070.png)

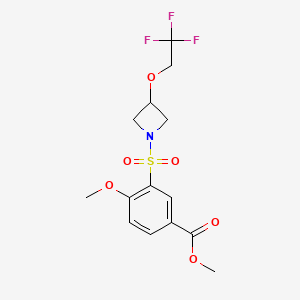
![1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2919073.png)
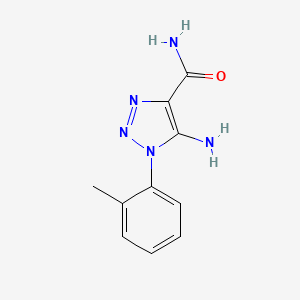

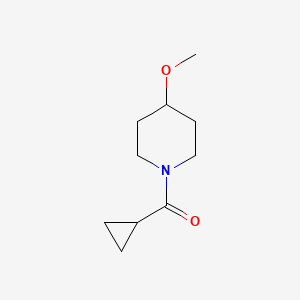

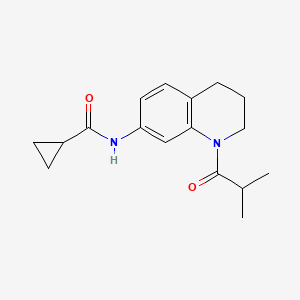
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2919085.png)
![(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2919089.png)
![2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2919090.png)